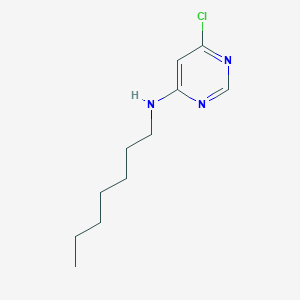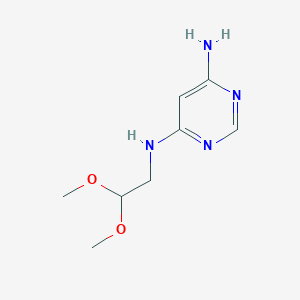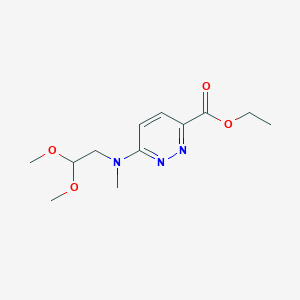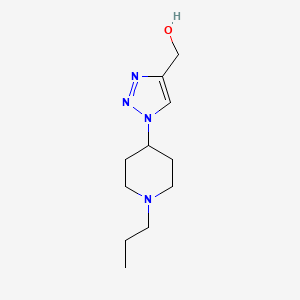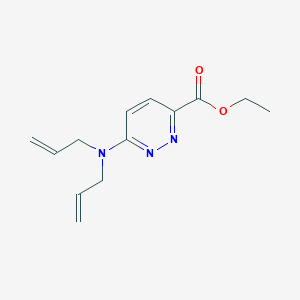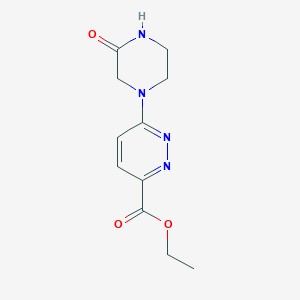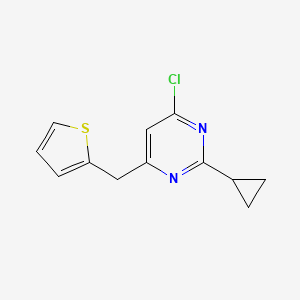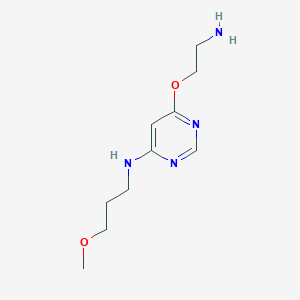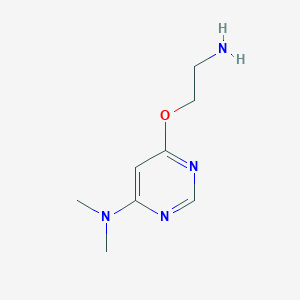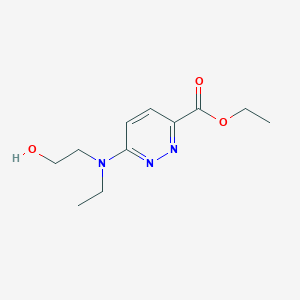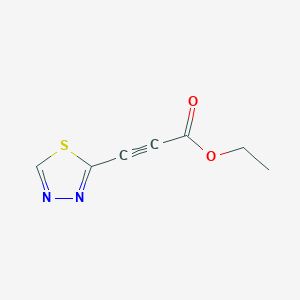
Ethyl 3-(1,3,4-thiadiazol-2-yl)prop-2-ynoate
Übersicht
Beschreibung
Ethyl 3-(1,3,4-thiadiazol-2-yl)prop-2-ynoate is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 g/mol . It is used for pharmaceutical testing .
Synthesis Analysis
1,3,4-Thiadiazole and urea group were hybridized to form a new molecular skeleton and 11 compounds were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors . Most of them showed comparable effects in inhibition of AChE, especially compound 6b which exhibited activity with an IC50 value of 1.17 μM, as strong as galanthamine .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The thiadiazole ring can act as the “hydrogen binding domain,” “two-electron donor system” as well as it enables to create π–π stacking interactions .Chemical Reactions Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Wissenschaftliche Forschungsanwendungen
Applications in Synthesis and Catalysis
Ethyl 3-(1,3,4-thiadiazol-2-yl)prop-2-ynoate, as a derivative of the thiadiazole family, is not directly mentioned in the retrieved studies. However, its close chemical relatives within the 1,3,4-thiadiazole domain have been extensively used in chemical synthesis and as catalysts. For instance, derivatives of 1,3,4-thiadiazole have been utilized for the green synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, showcasing their utility in the synthesis of compounds with potential antimicrobial activity (Sarva et al., 2022). Similarly, the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate, for the synthesis of a range of trifluoromethyl heterocycles, including thiadiazoles, indicates the pivotal role these compounds play in the development of diverse heterocyclic compounds (Honey et al., 2012).
Applications in Antimicrobial Activity
A significant area of application for thiadiazole derivatives is their antimicrobial potential. The synthesis and evaluation of new thiazole and thiadiazole derivatives have highlighted their potential in combating microbial infections. For example, certain thiadiazole derivatives have exhibited noteworthy antimicrobial activity against a spectrum of bacteria, showcasing the potential of these compounds in addressing bacterial resistance (Saleh et al., 2020). Similarly, the creation of 1,3,4-thiadiazole derivatives has been shown to result in compounds with significant antimicrobial properties, further reinforcing the importance of this chemical class in developing new antimicrobial agents (Önkol et al., 2008).
Applications in Agricultural Chemistry
In the realm of agricultural chemistry, derivatives of thiadiazole have been employed as fungicides, showcasing their utility in managing plant diseases and enhancing agricultural productivity. For instance, certain oxadiazole (thiadiazole) derivatives have demonstrated high fungicidal activity against rice sheath blight, a significant concern in rice cultivation (Chen et al., 2000). This indicates the potential of 1,3,4-thiadiazole derivatives in developing new agricultural chemicals to ensure crop protection and yield enhancement.
Applications in Corrosion Inhibition
Another noteworthy application of thiadiazole derivatives is in the field of corrosion inhibition. These compounds have been studied for their ability to protect metals against corrosion, an essential aspect in preserving the integrity of structures and machinery. The research has demonstrated that certain amino-1,3,4-thiadiazole derivatives can effectively inhibit corrosion in metals, suggesting their potential in developing industrial corrosion inhibitors (Sherif & Park, 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3-(1,3,4-thiadiazol-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-2-11-7(10)4-3-6-9-8-5-12-6/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYBXAXXQVKJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1,3,4-thiadiazol-2-yl)prop-2-ynoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



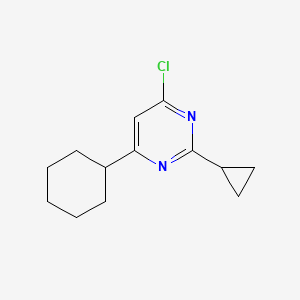
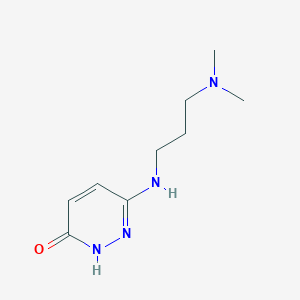
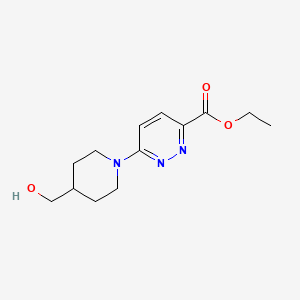
![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)
